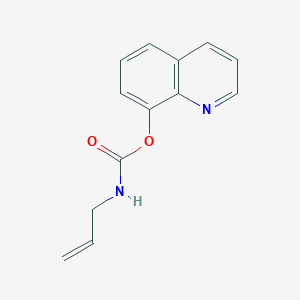

Quinolin-8-yl allylcarbamate

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. researchgate.netnih.govorientjchem.org Its rigid structure and the presence of a nitrogen atom confer specific electronic and steric properties that make it a "privileged scaffold" in drug discovery. nih.govresearchgate.net Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties. researchgate.netorientjchem.orgdntb.gov.ua This wide-ranging bioactivity stems from the ability of the quinoline nucleus to interact with various biological targets, such as enzymes and receptors. dntb.gov.uaontosight.ai

Beyond its medicinal applications, the quinoline moiety is a valuable ligand in organometallic chemistry and catalysis. researchgate.net The nitrogen atom can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complexes. ias.ac.in The functionalization of the quinoline ring at different positions allows for the fine-tuning of its electronic and steric properties, making it a versatile platform for the development of new catalysts and functional materials. researchgate.net

Strategic Importance of Carbamate (B1207046) Functionalities in Organic Synthesis

Carbamates, also known as urethanes, are a class of organic compounds characterized by the presence of a carbonyl group flanked by an oxygen and a nitrogen atom. This functional group is of immense strategic importance in organic synthesis due to its unique combination of stability and reactivity. researchgate.netnih.gov Carbamates are widely employed as protecting groups for amines, offering robust protection under a variety of reaction conditions while being readily cleavable under specific, often mild, protocols. nih.govmasterorganicchemistry.com The choice of the alcohol component of the carbamate allows for the tuning of its lability, with common examples including the acid-sensitive tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. masterorganicchemistry.com

Furthermore, the carbamate moiety can act as a directing group in various chemical transformations, facilitating selective reactions at specific positions within a molecule. acs.org Its ability to engage in hydrogen bonding and its conformational preferences can influence the stereochemical outcome of reactions. acs.org In addition to their role as protecting and directing groups, carbamates are integral components of many pharmaceuticals and agrochemicals, contributing to their biological activity and pharmacokinetic properties. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

59741-15-0 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

quinolin-8-yl N-prop-2-enylcarbamate |

InChI |

InChI=1S/C13H12N2O2/c1-2-8-15-13(16)17-11-7-3-5-10-6-4-9-14-12(10)11/h2-7,9H,1,8H2,(H,15,16) |

InChI Key |

MEZYFDNWDDLADU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)OC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Quinolin 8 Yl Allylcarbamate and Analogous Structures

Direct Synthesis Approaches for Quinolin-8-yl Allylcarbamate

Direct synthesis methods focus on the formation of the carbamate (B1207046) linkage at the 8-position of the quinoline (B57606) ring. These approaches are often efficient for producing the target compound when the quinolin-8-ol precursor is readily available.

O-Allylcarbamoylation of Quinolin-8-ol Precursors

The most direct route to this compound involves the reaction of quinolin-8-ol (also known as 8-hydroxyquinoline) with a reagent that provides the allylcarbamoyl group. This transformation is a type of O-acylation, specifically a carbamoylation.

A highly probable and efficient method for this synthesis is the reaction of quinolin-8-ol with allyl isocyanate (CH₂=CHCH₂NCO) . In this reaction, the hydroxyl group of quinolin-8-ol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). The addition of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (B92270), can be employed to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and thereby accelerating the reaction. The reaction proceeds readily, often at room temperature, to yield the desired this compound.

An analogous and common method for the synthesis of related quinoline-O-carbamates involves the use of N,N-disubstituted carbamoyl (B1232498) chlorides. For instance, various hydroxyquinolines have been treated with dimethylcarbamoyl chloride or diethylcarbamyl chloride in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetonitrile (B52724) (CH₃CN) to yield the corresponding N,N-disubstituted quinolin-8-yl carbamates. This established methodology supports the feasibility of using a related reagent, allylcarbamoyl chloride (CH₂=CHCH₂NHCOCl), if available, to achieve the synthesis of this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Quinolin-8-ol | Allyl isocyanate | Triethylamine (optional) | Dichloromethane | This compound |

| Quinolin-8-ol | Allylcarbamoyl chloride | Potassium Carbonate | Acetonitrile | This compound |

Modular Synthesis of Quinoline-Carbamate Frameworks

Modular synthesis provides a powerful strategy for creating a library of analogous structures by systematically varying the building blocks used to construct the core quinoline framework. This approach is particularly valuable for structure-activity relationship (SAR) studies in drug discovery. The synthesis of various substituted quinolin-8-ol derivatives is a key aspect of this modularity, which can then be followed by the carbamoylation step described previously.

Synthesis of Substituted Quinoline-8-ol Derivatives

A wide array of methods exists for the synthesis of the quinoline ring system, allowing for the introduction of various substituents. These methods can be broadly classified into classical and advanced strategies.

Skraup Synthesis: The Skraup synthesis is a classic and versatile method for the preparation of quinolines. researchgate.netgoogle.com To synthesize 8-hydroxyquinoline (B1678124), the Skraup reaction typically involves the reaction of o-aminophenol with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene or arsenic pentoxide. researchgate.netgoogle.com The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein, which then undergoes a Michael addition with the o-aminophenol. Subsequent cyclization and oxidation yield the 8-hydroxyquinoline ring system. By using substituted o-aminophenols or derivatives of glycerol, a variety of substituted quinolin-8-ols can be prepared.

Friedländer Synthesis: The Friedländer synthesis is another fundamental method for quinoline synthesis, which involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgalfa-chemistry.com For the synthesis of 8-hydroxyquinoline derivatives, a suitably substituted 2-aminobenzaldehyde or 2-aminoketone with a hydroxyl group at the appropriate position would be required. The reaction is typically catalyzed by either an acid or a base. wikipedia.orgalfa-chemistry.com The versatility of the Friedländer synthesis lies in the wide range of commercially available or readily accessible starting materials, allowing for the synthesis of a diverse array of substituted quinolines.

| Name of Reaction | Key Reactants | Catalyst/Reagent | Product Type |

| Skraup Synthesis | o-Aminophenol, Glycerol | Sulfuric Acid, Oxidizing Agent | Substituted Quinolin-8-ols |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Acid or Base | Substituted Quinolines |

Dieckmann's Condensation: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can be a key step in the synthesis of cyclic systems. alfa-chemistry.comwikipedia.org While not a direct method for quinoline synthesis itself, it can be employed to construct a carbocyclic ring that is subsequently converted into the quinoline heterocycle. For instance, a suitably substituted aniline derivative could be elaborated with a side chain containing two ester functionalities. Intramolecular Dieckmann condensation would then form a cyclic β-keto ester, which could be further modified and cyclized to form the quinoline ring system.

Camps' Cyclization: The Camps cyclization is a reaction that converts an o-acylaminoacetophenone into a hydroxyquinoline in the presence of a base. wikipedia.orgencyclo.co.uken-academic.com This method provides a route to substituted 2- and 4-hydroxyquinolines. To adapt this for the synthesis of quinolin-8-ol derivatives, the starting o-acylaminoacetophenone would need to be appropriately substituted. The reaction proceeds via an intramolecular aldol-type condensation. The flexibility in the choice of the acyl group and substituents on the aromatic ring of the acetophenone allows for the synthesis of a variety of quinoline derivatives.

| Name of Reaction | Key Reactant | Reagent | Product Type |

| Dieckmann's Condensation | Diester | Base | Cyclic β-keto ester |

| Camps' Cyclization | o-Acylaminoacetophenone | Base | Hydroxyquinolines |

Diazotization and Alkali Fusion Routes

The foundational precursor for this compound is 8-hydroxyquinoline. Two classical methods for introducing the hydroxyl group onto the quinoline skeleton are diazotization and alkali fusion. scispace.com

Diazotization of 8-Aminoquinoline (B160924) : This process involves the conversion of 8-aminoquinoline into a diazonium salt by treating it with a source of nitrous acid, such as sodium nitrite in the presence of a strong acid like hydrochloric acid, typically at low temperatures (0–5 °C). derpharmachemica.com The resulting diazonium salt is then hydrolyzed by heating in an aqueous solution, which substitutes the diazonium group with a hydroxyl group to yield 8-hydroxyquinoline. scispace.com

Alkali Fusion of Quinoline-8-sulfonic acid : An alternative route begins with the sulfonation of quinoline to produce quinoline-8-sulfonic acid. patsnap.com This sulfonic acid derivative is then subjected to alkali fusion, a process where it is heated at high temperatures (e.g., 170-190°C) with a strong base like sodium hydroxide or potassium hydroxide. scispace.compatsnap.com This harsh reaction cleaves the carbon-sulfur bond and replaces the sulfonic acid group with a hydroxyl group, forming 8-hydroxyquinoline upon workup. scispace.compatsnap.com

| Method | Starting Material | Key Reagents | Product |

| Diazotization | 8-Aminoquinoline | 1. NaNO₂, HCl2. H₂O, Heat | 8-Hydroxyquinoline |

| Alkali Fusion | Quinoline-8-sulfonic acid | NaOH or KOH, Heat | 8-Hydroxyquinoline |

Introduction of the Allyl Carbamate Moiety

Once 8-hydroxyquinoline is obtained, the allyl carbamate functional group can be introduced onto the hydroxyl oxygen. This is typically achieved through reactions with either allyl isocyanates or allyl haloformates.

The synthesis of this compound can be accomplished through the reaction of 8-hydroxyquinoline with allyl isocyanate. In this reaction, the nucleophilic oxygen atom of the hydroxyl group on 8-hydroxyquinoline attacks the electrophilic carbon atom of the isocyanate group (-N=C=O) of allyl isocyanate. This addition reaction proceeds without the formation of a byproduct, making it an atom-economical method. The reaction is often performed in an inert solvent.

An alternative and common method for synthesizing carbamates involves the use of haloformates. For this compound, this involves the acylation of 8-hydroxyquinoline with an allyl haloformate, such as allyl chloroformate. The reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate) which serves to neutralize the hydrogen halide (e.g., HCl) byproduct that is formed. iosrjournals.org This prevents the protonation of the quinoline nitrogen and drives the reaction to completion.

| Method | Reagents | Byproduct |

| Isocyanate Addition | 8-Hydroxyquinoline, Allyl isocyanate | None |

| Haloformate Acylation | 8-Hydroxyquinoline, Allyl chloroformate, Base | Base-HCl salt |

Catalytic and Green Chemistry Approaches in Quinoline-Carbamate Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to improve efficiency, reduce waste, and allow for milder reaction conditions. These approaches are applicable to the synthesis of both the quinoline core and the installation of carbamate functionalities.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for forming C-N bonds, which are central to carbamate structures. While direct catalytic synthesis of this compound is specific, analogous transformations on the quinoline ring highlight the potential of these methods.

Rhodium(III)-Catalyzed C-H Amidation : A notable approach involves the direct C-H functionalization of quinoline N-oxides. ibs.re.kr For instance, Rh(III)-catalyzed C-H amidation at the C8 position of quinoline N-oxides can be achieved using carbamate reagents. ibs.re.kr This method allows for the direct installation of a carbamate-protected amino group at the 8-position, which is a versatile precursor for various 8-substituted quinolines. ibs.re.kr

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for various cross-coupling reactions. For example, palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols can produce a range of substituted quinolines. organic-chemistry.org Furthermore, palladium catalysis can be employed in the cross-coupling of aryl chlorides with sodium cyanate in the presence of an alcohol to directly form aryl carbamates, demonstrating a pathway that could be adapted for quinoline systems.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules as catalysts, represents a key area of green chemistry, avoiding the use of potentially toxic or expensive metals.

While specific organocatalytic methods for the direct synthesis of this compound are not widely documented, organocatalysis is employed in the synthesis of the quinoline scaffold itself. For example, p-toluenesulfonic acid has been used as an efficient organocatalyst in the Doebner reaction for the synthesis of quinoline-4-carboxylic acid derivatives under microwave irradiation. acs.org Such methods, which often fall under the umbrella of green chemistry, provide environmentally benign routes to the core quinoline structure, which can then be further functionalized to the desired carbamate product.

Metal-Free Synthetic Protocols

The development of metal-free synthetic methods is a cornerstone of green chemistry, aiming to reduce reliance on potentially toxic and expensive heavy metal catalysts. For the synthesis of carbamates, including quinolin-yl derivatives, significant progress has been made in developing protocols that utilize abundant and non-toxic reagents. A prominent metal-free strategy involves the use of carbon dioxide (CO2) as a C1 building block. researchgate.netrsc.org

This approach typically proceeds through the formation of an isocyanate intermediate from an amine and CO2. acs.org The general mechanism involves the reaction of an amine with CO2 in the presence of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form a carbamic acid intermediate. acs.org This intermediate is then dehydrated in situ using an activating agent, often a sulfonium reagent reminiscent of those used in Swern oxidations, to yield the corresponding isocyanate. researchgate.netacs.org The highly reactive isocyanate is subsequently trapped by a nucleophile, such as an alcohol or another amine, to produce the desired carbamate or a urea, respectively. acs.org

This methodology allows for the synthesis of various carbamates under mild, metal-free conditions. acs.org For instance, alloc-protected arylamines, which are structurally analogous to this compound, can be prepared from simple amines, CO2, and allyl alcohol. acs.org The reaction is versatile, accommodating a range of aryl and aliphatic amines and providing the carbamate products in high yields with minimal formation of symmetrical urea byproducts. acs.org

A general procedure for this transformation involves cooling a solution of dimethyl sulfoxide (DMSO) in dichloromethane (CH2Cl2) under a CO2 atmosphere, followed by the addition of trifluoroacetic anhydride (TFAA). acs.org In a separate flask, the parent amine and DBU are dissolved in CH2Cl2 and saturated with CO2. This second solution is then added to the activated DMSO mixture, followed by the addition of the alcohol (e.g., allyl alcohol) to trap the generated isocyanate and form the final carbamate product. acs.org

| Entry | Amine | Dehydrating System | Alcohol | Product | Yield (%) |

| 1 | Aniline | TFAA/DMSO | Benzyl Alcohol | Benzyl phenylcarbamate | 93 |

| 2 | Aniline | TFAA/DMSO | Allyl Alcohol | Allyl phenylcarbamate | 92 |

| 3 | 4-Methoxyaniline | TFAA/DMSO | Benzyl Alcohol | Benzyl (4-methoxyphenyl)carbamate | 99 |

This table presents representative data for the metal-free synthesis of carbamates via an isocyanate intermediate, based on the protocol described by Rousseaux and co-workers. acs.org

One-Pot Multicomponent Strategies

One-pot multicomponent reactions (MCRs) represent a highly efficient approach in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. rsc.orgnih.gov This strategy enhances atom economy, reduces waste, and simplifies purification processes by avoiding the isolation of intermediate products. nih.govsemanticscholar.org

For the synthesis of quinoline-based structures, several classical MCRs are well-established, including the Doebner and Povarov reactions. rsc.orgmdpi.com The Doebner reaction, for example, is a three-component synthesis of quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.govacs.org While these MCRs are powerful for constructing the core quinoline scaffold, a subsequent step is typically required to introduce the carbamate functionality. rsc.orgacs.org

More direct one-pot strategies for the synthesis of O-aryl carbamates, such as this compound, have also been developed. One such method avoids the handling of sensitive reactants like carbamoyl chlorides by generating them in situ. organic-chemistry.org This versatile, one-pot procedure involves the reaction of an amine (e.g., allylamine) with a phosgene equivalent, followed by reaction with a substituted phenol (e.g., 8-hydroxyquinoline). organic-chemistry.org This approach provides an economical and efficient route to a wide array of O-aryl carbamates. The reaction is typically performed with pyridine as a base, and elevated temperatures can improve yields and shorten reaction times. organic-chemistry.org The acidity of the phenol starting material has been noted to play a role in improving reaction yields. organic-chemistry.org

| Entry | Phenol | Amine | Base | Temperature (°C) | Yield (%) |

| 1 | Phenol | Diethylamine | Pyridine | 110 | 99 |

| 2 | 4-Nitrophenol | Diethylamine | Pyridine | 110 | 99 |

| 3 | Phenol | Benzylamine | Pyridine | 110 | 91 |

| 4 | 4-Methoxyphenol | Diethylamine | Pyridine | 110 | 82 |

This table summarizes representative results for the one-pot synthesis of O-aryl carbamates from various phenols and amines, as reported by Adler and co-workers. organic-chemistry.org

These multicomponent strategies are significant as they provide rapid access to libraries of complex molecules from simple and readily available starting materials, which is particularly valuable in medicinal chemistry and drug discovery. rsc.orgnih.gov

Reaction Mechanisms and Reactivity of Quinolin 8 Yl Allylcarbamate

Mechanistic Pathways of Carbamate (B1207046) Formation

The synthesis of quinolin-8-yl allylcarbamate and its derivatives typically involves the reaction of a quinoline (B57606) precursor with an allyl-containing reagent. For instance, the reaction of 2-(4-chlorophenyl)-4-quinolinecarboxylic acid with allyl isocyanate is a common method for synthesizing allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate. This reaction proceeds via a nucleophilic substitution mechanism where the carboxylic acid group attacks the isocyanate, leading to the formation of the carbamate linkage. The process is often facilitated by basic conditions and can be optimized for high purity and yield through chromatographic purification.

Another approach involves the reaction of 8-aminoquinoline (B160924) with an appropriate allyl chloroformate. The amino group of the quinoline acts as a nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride to form the carbamate bond.

Reactivity of the Allyl Moiety

The allyl group in this compound is a key functional handle that enables a variety of chemical transformations.

Nickel-catalyzed isomerization presents an effective method for transforming the allyl group. researchgate.netorganic-chemistry.org This process is particularly useful for converting homoallylic alcohols into ketones in a redox-neutral and atom-economical manner. organic-chemistry.org The reaction often utilizes a simple nickel catalyst, such as Ni(COD)₂, without the need for an external ligand. organic-chemistry.org Mechanistic studies involving deuterium (B1214612) labeling suggest a catalytic cycle that proceeds through nickel-hydride intermediates, followed by migratory insertion and β-hydride elimination. organic-chemistry.org This type of isomerization can be part of a cascade reaction sequence, for example, combining a nickel-catalyzed isomerization of an N-allylcarbamate with a subsequent enantioselective reaction catalyzed by a phosphoric acid. researchgate.net

The allyl group can participate in allylation reactions, particularly at the C-8 position of the quinoline core. For instance, a cobalt(III)-catalyzed C-8 selective allylation of quinoline N-oxides has been achieved using allyl carbonates or allyl alcohols as the allylating agents. researchgate.net This reaction proceeds with high site-selectivity and tolerates various functional groups. researchgate.net Interestingly, the choice of metal catalyst can influence the reaction pathway; while Co(III) catalysis leads to allylation, Rh(III) catalysis with allyl alcohols can result in the formation of aryl ketones. researchgate.net Iron-catalyzed ortho-allylation of aromatic carboxamides bearing an N-(quinolin-8-yl)amide directing group has also been demonstrated, proceeding through C-H activation. nih.gov In some radical reactions involving allyl iodide, allyl group abstraction is a dominant pathway. purdue.edu

The allylcarbamate (Alloc) group is a valuable protecting group for amines that can be cleaved under mild conditions. sigmaaldrich.com A common method for Alloc deprotection involves a palladium(0)-catalyzed allyl transfer. sigmaaldrich.comuva.nl This reaction is typically performed using a palladium catalyst like Pd(PPh₃)₄ in the presence of a nucleophilic scavenger. sigmaaldrich.com The mechanism involves the formation of a π-allylpalladium complex, which is then attacked by the nucleophile, releasing the deprotected amine. uva.nl Microwave-assisted cleavage of the Alloc group in solid-phase peptide synthesis has also been developed. nih.gov Furthermore, photo-activatable ruthenium(II) complexes have been designed for the controlled cleavage of Alloc-protected amines, allowing for spatial and temporal control of the deprotection reaction. researchgate.netresearchgate.net

Reactivity at the Quinoline Core

The quinoline ring system in this compound is amenable to various C-H functionalization strategies, often directed by a coordinating group.

The functionalization of the quinoline core can be directed to specific positions, enabling the synthesis of a wide array of substituted quinoline derivatives. rsc.org

C-4 Position: The introduction of substituents at the C-4 position of the quinoline ring has been achieved through various catalytic methods. acs.orgresearchgate.net For instance, a methyl group at the 2, 6, or 7-position can direct rhodium-catalyzed C-H bond activation to the C-4 position. acs.org Programmed multiple C-H bond functionalization strategies have also been employed, where a carbamoyl (B1232498) group at the C-4 oxygen can undergo a Fries rearrangement to install a carboxamide at the C-3 position, which in turn can direct further functionalization. chemrxiv.org

C-5 Position: The C-5 position of 8-aminoquinolines can be selectively functionalized through various transition metal-catalyzed reactions. researchgate.netwiley.com Copper-catalyzed sulfonylation and halogenation reactions at the C-5 position have been reported. wiley.combeilstein-journals.org Palladium-catalyzed enantioselective C(sp³)-H functionalization can be achieved using C-5 substituted 8-aminoquinoline auxiliaries. nih.gov These directing groups facilitate reactions such as arylation, alkenylation, and alkynylation at the β-C(sp³)-H bonds of alkyl carboxamides. nih.gov

C-8 Position: The C-8 position is a frequent site for functionalization, often directed by the nitrogen atom of the quinoline or an N-oxide group. mdpi.comresearchgate.netnih.gov Rhodium(III)-catalyzed C-8 allylation of quinoline N-oxides with vinylcyclopropanes has been demonstrated, proceeding via sequential C-H/C-C activation. rsc.orgscispace.com Similarly, cationic rhodium(I) catalysts can effect the C-8 alkenylation of quinoline N-oxides. researchgate.net Palladium-catalyzed C-8 arylation of quinoline N-oxides has also been achieved with high selectivity. acs.org Nickel-catalyzed C(sp³)-H functionalization directed by the 8-aminoquinoline group has been studied mechanistically, revealing the role of paramagnetic Ni(II) species in the C-H activation step. chemrxiv.org

Interactive Data Table

| Reaction Type | Position | Catalyst/Reagent | Key Findings |

| Isomerization | Allyl Moiety | Nickel(II) bis(1,5-cyclooctadiene) (Ni(COD)₂) | Redox-neutral conversion of homoallylic alcohols to ketones. organic-chemistry.org |

| Allylation | C-8 | Cobalt(III) complex | Site-selective allylation of quinoline N-oxides. researchgate.net |

| Allylation | ortho- to amide | Iron/diphosphine catalyst | γ-selective allylation of aromatic carboxamides. nih.gov |

| Cleavage | Alloc Group | Palladium(0) complex | Mild deprotection of amines. sigmaaldrich.comuva.nl |

| C-H Functionalization | C-4 | Rhodium(I) complex | Directed by methyl substituents at other positions. acs.org |

| C-H Functionalization | C-5 | Copper(I) or Copper(II) salts | Selective halogenation and sulfonylation. wiley.combeilstein-journals.org |

| C-H Functionalization | C-5 | Palladium(II) complex | Enantioselective functionalization using chiral auxiliaries. nih.gov |

| C-H Functionalization | C-8 | Rhodium(III) complex | Allylation using vinylcyclopropanes. rsc.orgscispace.com |

| C-H Functionalization | C-8 | Palladium(II) complex | Selective arylation of quinoline N-oxides. acs.org |

| C-H Functionalization | C-8 | Nickel(II) complex | Mechanistic studies on C(sp³)-H activation. chemrxiv.org |

Electrophilic Aromatic Substitution (e.g., Halogenation, Bromination)

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. pressbooks.pubdalalinstitute.com In quinoline, the reactivity towards electrophiles is dictated by the electronic properties of its two rings. The pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. reddit.com Consequently, EAS reactions preferentially occur on the electron-rich carbocyclic (benzene) ring. reddit.com The substitution typically happens at positions 5 and 8, as these α-positions can better stabilize the resulting carbocation intermediate (arenium ion). reddit.comresearchgate.net

In the context of this compound, halogenation can initiate further reactivity. A key example is halo-induced cyclization. The reaction of an N-allyl-N-(quinolinyl)carbamate derivative with a halogenating agent like N-bromosuccinamide (NBS) leads to the formation of an oxazolidinone ring. researchgate.net This transformation proceeds via the electrophilic attack of bromine on the allyl double bond, followed by an intramolecular nucleophilic attack from the carbamate oxygen, resulting in a cyclized product. This demonstrates a powerful synergy between EAS principles and the inherent reactivity of the allylcarbamate functional group. researchgate.net

Intramolecular Cyclization Reactions

The allyl group in this compound is primed for intramolecular cyclization reactions, which are valuable for constructing heterocyclic ring systems. beilstein-journals.org As mentioned above, a prominent example is the halo-induced cyclization. researchgate.net The synthesis of amino-quinolinyl oxazolidinone derivatives has been achieved through this method, where an allylcarbamate is treated with NBS in acetonitrile (B52724) to yield the corresponding bromo-substituted oxazolidinone. researchgate.net This reaction is a type of halocyclization, a reliable method for forming five- and six-membered rings.

Besides halogen-initiated processes, transition metals can also catalyze intramolecular cyclizations. Palladium-catalyzed reactions, for example, can achieve dual C-H acylation followed by an intramolecular cyclization to generate complex polycyclic products from N-(quinolin-8-yl)benzamide derivatives. mdpi.com This type of tandem reaction, where C-H activation is directly followed by a cyclization event, provides a highly efficient route to build molecular complexity from simpler starting materials. mdpi.com

Influence of Catalyst Systems on Regio- and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving this compound and its derivatives are profoundly influenced by the choice of the transition metal catalyst and the associated ligands. Research in this area has largely focused on palladium, rhodium, and cobalt-based catalytic systems, which can direct the outcome of allylic substitution reactions toward specific isomers through different mechanistic pathways.

Transition metal-catalyzed reactions of allylic compounds, such as allyl carbonates, typically proceed via the formation of a π-allyl metal intermediate. nih.gov The subsequent nucleophilic attack on this intermediate can occur at either the more substituted (branched) or the less substituted (linear) terminus of the allyl group, leading to different regioisomers. The choice of metal, ligands, and reaction conditions plays a crucial role in controlling this selectivity. nih.govnih.gov

In the context of quinoline derivatives, the nitrogen atom and other functional groups on the quinoline ring can act as directing groups, guiding the catalyst to a specific C-H bond and thereby controlling regioselectivity on the aromatic core. mdpi.comresearchgate.net For substrates like this compound, a key regiochemical question is whether the reaction occurs at the nitrogen atom of the carbamate (N-allylation) or at one of the carbon atoms of the quinoline ring (C-allylation), most notably at the C8 position. acs.orgresearchgate.net

Cobalt-Catalyzed Reactions:

Cobalt catalysts have been shown to be effective for the C-8 selective allylation of quinoline derivatives. In a notable study, a Cp*Co(III) catalyst was used for the C-H bond allylation of quinoline N-oxides with allyl carbonates. mdpi.comacs.orgresearchgate.net This reaction proceeds with high site-selectivity at the C-8 position. The N-oxide group in these cases acts as a traceless directing group, facilitating the C-H activation at the C8 position. acs.orgresearchgate.net While this specific study used quinoline N-oxides, the principles of cobalt-catalyzed C-H activation at the C8 position are highly relevant to quinolin-8-yl substituted compounds.

A key finding highlights the difference in reactivity between cobalt and rhodium catalysts. When using allyl alcohol as the allylating agent with quinoline N-oxides, the CpCo(III) catalyst promotes the desired C-8 allylation through a β-hydroxy elimination pathway. In contrast, a CpRh(III) catalyst leads to the formation of aryl ketones via a β-hydride elimination pathway, demonstrating catalyst-dependent selectivity. acs.orgresearchgate.net

Table 1: Catalyst-Dependent Selectivity in the Allylation of Quinoline N-Oxides with Allyl Alcohol

| Catalyst System | Allylating Agent | Major Product | Predominant Elimination Pathway |

| CpCo(III) | Allyl Alcohol | C-8 Allylated Quinoline | β-Hydroxy Elimination |

| CpRh(III) | Allyl Alcohol | C-8 Acyl Quinoline (Aryl Ketone) | β-Hydride Elimination |

| This table is based on research on quinoline N-oxides, which serves as a model for the reactivity of the quinoline moiety. acs.orgresearchgate.net |

Rhodium-Catalyzed Reactions:

Rhodium catalysts are also widely used for C-H functionalization reactions. sigmaaldrich.comtandfonline.com For quinoline derivatives, Rh(III) catalysts have been employed for the C-8 alkylation and olefination of quinoline N-oxides. mdpi.comrsc.orgchemrxiv.org The choice of the coupling partner is critical; for instance, rhodium-catalyzed reactions with maleimides lead to C-8 alkylated products. rsc.org The regioselectivity for the C-8 position is generally high in these systems, again underscoring the directing effect of the quinoline framework, often assisted by an N-oxide group. mdpi.com The solvent can also play a role in controlling regioselectivity in rhodium-catalyzed couplings of arenes with allyl acetates, with some solvents favoring β-hydride elimination and others favoring β-acetate elimination, leading to different products. researchgate.net

Palladium-Catalyzed Reactions:

Palladium-catalyzed allylic substitution is a cornerstone of modern organic synthesis. nih.govacs.org The regioselectivity of palladium-catalyzed allylic amination is highly dependent on the nature of the nucleophile, the ligands, and the solvent. researchgate.net For instance, in the allylic amination of aliphatic allyl acetates, using NH aziridines as nucleophiles favors the formation of branched products, which is opposite to the regioselectivity observed with other secondary amines that tend to give linear products as the thermodynamic isomer. researchgate.net

The ligands employed in palladium catalysis have a profound effect on selectivity. science.gov For example, in the palladium-catalyzed allylic alkylation of dienyl carbonates, the structure of the phosphine (B1218219) ligands is a key factor in determining the regiochemical outcome. science.gov Ligands with larger cone angles can favor the formation of the branched product. science.gov In the context of synthesizing α-acyloxyketones via palladium-catalyzed allylic alkylation of 1,2-enediol carbonates, the choice of ligand (e.g., Lnaph vs. Lanth) can completely switch the regioselectivity between ketone and aldehyde products. organic-chemistry.org

For reactions involving substrates like this compound, palladium catalysis could potentially lead to either N-allylation or C-allylation. The 8-aminoquinoline moiety is a well-known bidentate directing group in various transition metal-catalyzed C-H functionalization reactions, which could steer the reaction towards C-H activation on the quinoline ring. researchgate.netthieme-connect.com However, the nitrogen of the carbamate is also a potential nucleophile for a classic Tsuji-Trost type allylic amination. nih.gov The outcome would likely depend on the specific palladium catalyst system and reaction conditions. For example, the use of ligands that favor C-H activation over allylic amination would be crucial to achieve C-allylation.

Table 2: General Influence of Ligands on Regioselectivity in Palladium-Catalyzed Allylic Alkylations

| Ligand Type/Property | General Effect on Regioselectivity | Example Context | Citation |

| Bulky/Large Cone Angle Ligands (e.g., Xantphos) | Tend to favor branched products | Allylic amination/alkylation | science.gov |

| Specific Chiral Ligands (e.g., Lnaph) | Can direct reaction to a specific regioisomer (e.g., α-acyloxyketone) | Allylic alkylation of 1,2-enediol carbonates | organic-chemistry.org |

| Bidentate Phosphine Ligands (e.g., dppe) | Influences both yield and regioselectivity | Carbonylative annulation | nih.gov |

| This table illustrates general principles of ligand influence on regioselectivity in palladium-catalyzed reactions. |

Despite a comprehensive search for the spectroscopic data of this compound, no experimental ¹H NMR, ¹³C NMR, multidimensional NMR, or IR spectra for this specific compound could be located in the public domain. The stringent requirement to focus solely on this compound and the mandated inclusion of detailed, scientifically accurate data tables for its spectroscopic characterization cannot be met without access to these primary data.

General spectroscopic characteristics of the quinoline and allylcarbamate moieties can be inferred from related compounds, but this would not adhere to the explicit instructions of the request. The structural elucidation and spectroscopic characterization of a specific chemical entity rely fundamentally on its own unique spectral data.

Therefore, the generation of the requested article with the specified outline and content inclusions is not possible at this time due to the unavailability of the necessary experimental data for this compound.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Quinolin-8-yl Allylcarbamate

Vibrational Spectroscopy

Raman Spectroscopy

Specific experimental Raman spectroscopic data for this compound is not extensively available in the current scientific literature. However, the spectrum is expected to be dominated by vibrational modes characteristic of its constituent functional groups: the quinoline (B57606) ring and the allylcarbamate side chain.

Based on studies of quinoline and its derivatives, the Raman spectrum would likely exhibit prominent bands corresponding to the aromatic C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane ring deformation "breathing" modes. researchgate.netnih.gov The region between 1500 cm⁻¹ and 1650 cm⁻¹ is typically sensitive to the vibrations of the fused aromatic ring system. researchgate.net Additional bands would arise from the allyl group, including vibrations from the C=C double bond and C-H bonds, as well as from the carbamate (B1207046) linkage, particularly the C=O stretching mode.

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry provides critical information regarding the compound's molecular weight and fragmentation patterns, confirming its elemental composition and structural features. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision.

Computed Mass Properties Computational data for this compound provides a theoretical basis for its mass spectrometric analysis. nih.gov

| Property | Value |

| Molecular Weight | 228.25 g/mol |

| Exact Mass | 228.089877630 Da |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

While detailed experimental fragmentation data from techniques like GC-MS is not widely published, the fragmentation pattern upon electron ionization can be predicted based on the molecule's structure. The molecular ion peak (M⁺) would be observed at m/z ≈ 228. Key fragmentation pathways would likely involve:

Cleavage of the ester bond of the carbamate, leading to a quinolin-8-ol fragment.

Loss of the allyl group.

Fragmentation of the quinoline ring, a known pathway for which is the loss of a neutral HCN molecule. rsc.org

Studies on related isomeric N-quinolinylphthalimides have shown that fragmentation patterns can be used to distinguish between different substitution positions on the quinoline ring, suggesting that mass spectrometry is a powerful tool for isomer differentiation. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

The spectrum is expected to show strong absorption bands in the ultraviolet region, typically between 200 and 400 nm. These absorptions correspond to π→π* electronic transitions within the conjugated aromatic system of the quinoline ring. scirp.org The carbamate group attached at the 8-position acts as an auxochrome, which may cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted quinoline. researchgate.net

UV-Vis Absorption Maxima of Related Quinoline Compounds

| Compound | Solvent | λmax (nm) |

| Quinoline | - | ~225, 275, 310 |

| 8-Hydroxyquinoline (B1678124) | Methanol | ~242, 308 |

| 8-Hydroxyquinoline | Chloroform | ~243, 316 |

| Quinoline-7-carboxaldehyde | - | ~200-400 range |

Solid-State Structural Analysis

The analysis of the solid-state structure provides definitive information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

X-ray Diffraction (e.g., Single-Crystal X-ray Diffraction, X-ray Powder Diffraction)

As of the latest literature review, a solved single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, precise experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

For comparison, the crystal structure of a related compound, Quinolin-8-yl 4-chlorobenzoate, has been determined. mdpi.com Such an analysis for this compound, were it available, would reveal the packing of molecules in the crystal, stabilized by various intermolecular interactions such as hydrogen bonds or π–π stacking. Powder X-ray diffraction (PXRD) could also be used to identify the solid form and assess its crystallinity. mdpi.com

Conformational Analysis in Solid State

A detailed conformational analysis in the solid state is contingent upon the availability of single-crystal X-ray diffraction data. Without a solved crystal structure for this compound, it is not possible to determine the precise conformation of the molecule in the crystalline form.

Such an analysis would focus on key structural features, including:

The planarity of the quinoline ring system.

The dihedral angle between the plane of the quinoline ring and the plane of the carbamate group.

The conformation of the flexible allyl side chain.

In the crystal structure of the analogous Quinolin-8-yl 4-chlorobenzoate, the aromatic rings adopt a nearly orthogonal orientation. mdpi.com A similar analysis for this compound would elucidate how intermolecular forces in the solid state dictate its molecular shape and packing. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the electronic structure and behavior of molecules. semanticscholar.org These methods are routinely used to predict geometries, spectroscopic properties, and reactivity parameters for organic compounds.

DFT has become a primary method for studying organic molecules due to its balance of accuracy and computational cost. semanticscholar.org Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G(d) or higher are standard for optimizing molecular structures and calculating electronic properties. For Quinolin-8-yl allylcarbamate, these calculations would reveal crucial information about its structure and intrinsic electronic nature.

A full geometry optimization of this compound using DFT would yield its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined.

The carbamate (B1207046) linkage introduces a degree of conformational flexibility due to potential rotation around the C–N and O–C bonds. nih.govacs.org DFT calculations can identify different stable conformers (e.g., syn and anti orientations of the allyl group relative to the quinoline (B57606) ring) and determine their relative energies to predict the most abundant conformation at equilibrium.

Table 1: Illustrative Predicted Geometrical Parameters for this compound (Note: This data is illustrative, based on typical values for quinoline and carbamate structures, as specific calculations for this compound are not available in the cited literature.)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C(carbamate)=O | ~1.21 |

| N(carbamate)-C(carbonyl) | ~1.36 |

| O(ester)-C(carbonyl) | ~1.35 |

| O(ester)-C(quinoline) | ~1.40 |

| **Bond Angles (°) ** | |

| O=C-N | ~125 |

| O=C-O | ~124 |

| C-N-C | ~118 |

| Dihedral Angles (°) | |

| C(allyl)-N-C(carbonyl)=O | ~0 (for planar carbamate) |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, particularly the fused benzene (B151609) portion and the nitrogen atom. The LUMO would likely be distributed across the entire quinoline system, which acts as an electron-accepting moiety. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Analysis of the charge distribution, often visualized with a Molecular Electrostatic Potential (MEP) map, would identify the electron-rich and electron-poor regions of the molecule. For this compound, negative potential (red/yellow) would be expected around the carbonyl oxygen and the quinoline nitrogen, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms, particularly the carbamate N-H (if present, though this is an allylcarbamate) and aromatic protons.

Table 2: Illustrative Frontier Orbital Properties for this compound (Note: Values are hypothetical, based on trends for similar quinoline derivatives.)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These indices provide a more quantitative picture of reactivity than FMO analysis alone.

Ionization Potential (I): Approximated as I ≈ -E(HOMO).

Electron Affinity (A): Approximated as A ≈ -E(LUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, calculated as ω = χ² / (2η).

For this compound, these calculations would likely show it to be a moderately hard molecule with significant electrophilic character, typical of many quinoline derivatives.

Prediction of Spectroscopic Properties (e.g., IR, NMR, UV-Vis)

DFT calculations are widely used to predict various spectroscopic signatures of molecules, which can be invaluable for identifying and characterizing them experimentally.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy. These frequencies correspond to the stretching and bending modes of the chemical bonds. For this compound, characteristic peaks would be predicted for the C=O stretch of the carbamate group (typically ~1700-1750 cm⁻¹), C-N stretching, C-O stretching, and various aromatic C-H and C=C vibrations of the quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. The predicted spectrum would show distinct signals for the protons and carbons of the quinoline ring, the allyl group, and the carbamate functionality, aiding in structural elucidation.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. Quinoline derivatives typically exhibit strong absorptions in the UV region due to π→π* transitions within the aromatic system.

Mechanistic Pathway Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, theoretical studies could elucidate the pathways of its synthesis or subsequent reactions. For example, in a reaction involving the carbamate group, DFT could be used to model the transition states and intermediates. Studies on related quinoline systems have used DFT to understand the role of protons in accelerating reactions and to map out catalytic cycles. semanticscholar.org By calculating the energy barriers for different potential pathways, the most favorable mechanism can be identified, providing insights that are often difficult to obtain through experimental means alone. acs.org

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. oup.comacs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, diffusion, and intermolecular interactions in a simulated environment, such as a solvent box.

For this compound, MD simulations can be used to study its conformational flexibility in solution. The allyl and carbamate groups can adopt various orientations relative to the quinoline ring, and MD can reveal the most populated conformations and the energy barriers between them.

Furthermore, MD simulations are particularly powerful for studying intermolecular interactions. By simulating this compound in a solvent, one can analyze the radial distribution functions to understand the solvation shell structure and identify specific interactions like hydrogen bonding with solvent molecules. oup.comaidic.it In the context of drug design, MD simulations are used to study the binding of a molecule to a biological target, such as an enzyme. nih.gov The simulation can reveal the key intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) that stabilize the complex and can be used to estimate the binding free energy.

Table 4: Illustrative Intermolecular Interaction Energies for this compound in a Water Box from MD Simulations (Hypothetical)

| Interaction Type | Average Energy (kcal/mol) |

| van der Waals | -25.8 |

| Electrostatic | -45.2 |

| Hydrogen Bonds (with water) | -8.5 |

| Total Intermolecular Energy | -79.5 |

This table provides a hypothetical breakdown of the average intermolecular interaction energies between a single molecule of this compound and its surrounding water molecules, as could be obtained from an MD simulation.

Applications of Quinolin 8 Yl Allylcarbamate in Organic Synthesis and Materials Science

Strategic Use as a Synthetic Building Block

The chemical architecture of Quinolin-8-yl allylcarbamate makes it a valuable intermediate in organic synthesis. The allylcarbamate moiety can function as a protecting group for the 8-aminoquinoline (B160924) scaffold or as a reactive handle for further molecular elaboration.

Precursor for Diverse Quinoline (B57606) Derivatives

The quinoline scaffold is a privileged structure found in numerous natural products, pharmaceuticals, and functional materials. nih.govmdpi.com this compound serves as a stable, accessible precursor to a variety of 8-substituted quinoline derivatives. The allylcarbamate group can be readily cleaved under specific conditions to unmask the 8-amino or 8-hydroxy functionality, which can then be subjected to further chemical transformations.

The removal of the allyl group, often achieved through palladium-catalyzed reactions, yields the corresponding carbamic acid, which can decarboxylate to provide 8-aminoquinoline. Alternatively, hydrolysis under acidic or basic conditions can cleave the carbamate (B1207046) bond. researchgate.net This strategic deprotection makes 8-aminoquinoline, a key synthetic intermediate, readily available for subsequent reactions such as diazotization, acylation, or use in classic quinoline syntheses like the Skraup reaction. mdpi.com

| Transformation | Reagents/Conditions | Resulting Functional Group | Potential Subsequent Reactions |

|---|---|---|---|

| Palladium-Catalyzed Deallylation | Pd(PPh₃)₄, Scavenger (e.g., dimedone) | 8-Aminoquinoline | Acylation, Alkylation, Sandmeyer Reaction |

| Acid Hydrolysis | HCl (aq), Heat | 8-Aminoquinoline | Formation of diazonium salts |

| Base Hydrolysis | NaOH (aq), Heat | 8-Aminoquinoline | Coupling with electrophiles |

Substrate in Novel C-C and C-N Bond Forming Reactions

The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to organic synthesis. rsc.org this compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, largely due to the directing-group ability of the 8-substituted quinoline core. The nitrogen atom of the quinoline ring and the carbonyl oxygen of the carbamate group can chelate to a metal center, facilitating the activation of otherwise inert C-H bonds. nih.govnih.gov

This chelation assistance allows for highly regioselective C-C and C-N bond formation at the C-7 position of the quinoline ring. Reactions such as arylation, alkylation, and amination can be directed to this specific site, providing a reliable method for synthesizing complex, polysubstituted quinolines that would be difficult to access through traditional methods.

| Reaction Type | Catalyst System | Coupling Partner | Bond Formed | Typical Position |

|---|---|---|---|---|

| Direct Arylation | Pd(OAc)₂, Ligand | Aryl Halide / Diazonium Salt | C-C | C-7 |

| Alkylation | Rh(III) or Co(III) complexes | Alkene / Alkyne | C-C | C-7 |

| Amination | Cu(OAc)₂, Base | Amine | C-N | C-7 |

| Buchwald-Hartwig Coupling | Pd Catalyst, Ligand, Base | Amine | C-N | (On a halo-substituted quinoline) |

Role in Ligand Design for Transition Metal Catalysis

The quinoline moiety is a prominent structural motif in the design of ligands for transition metal catalysis. The rigid, bidentate nature of the 8-aminoquinoline scaffold provides a stable coordination environment for metal ions, influencing the catalyst's activity and selectivity.

Development of Chiral Ligands for Asymmetric Synthesis

Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The 8-aminoquinoline framework has been successfully incorporated into chiral ligands for various asymmetric transformations. nih.gov For example, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as effective ligands in the asymmetric transfer hydrogenation of imines. mdpi.comresearchgate.netnih.gov

This compound serves as a potential starting material for the synthesis of new chiral ligands. The allyl group can be functionalized through various means, such as asymmetric dihydroxylation or epoxidation, to introduce stereocenters. Alternatively, the quinoline ring itself can be modified while the carbamate acts as a protecting group. The modular nature of such a precursor allows for the systematic tuning of steric and electronic properties to optimize catalyst performance for a specific asymmetric reaction. bldpharm.com

Design of Directing Groups for Regioselective Functionalization

One of the most significant applications of the this compound structure is its role as a bidentate directing group in C-H activation reactions. nih.govnih.gov Directing groups are functional moieties that coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, enabling selective functionalization. nih.gov

In this compound, the quinoline nitrogen and the carbamate's carbonyl oxygen form a stable five- or six-membered metallacycle with a transition metal (e.g., Palladium, Rhodium, Cobalt). researchgate.netacs.org This chelation effect dramatically enhances the rate and selectivity of C-H bond cleavage. This strategy has been widely used for the ortho-functionalization of aromatic rings and the functionalization of C(sp³)–H bonds in aliphatic chains. The carbamate group is particularly effective as a directing group; it is robust, easy to install, and can often be removed after the desired transformation is complete. acs.orgresearchgate.net This approach circumvents issues of regioselectivity often encountered in classical electrophilic aromatic substitution. nih.gov

Potential in Functional Materials Development

Quinoline derivatives are of significant interest in materials science due to their unique photophysical and electronic properties, as well as their ability to coordinate with metal ions. acs.org They have been incorporated into a range of functional materials, including organic light-emitting diodes (OLEDs), sensors, and bioactive agents. mdpi.com

Recent research has explored quinoline-O-carbamate derivatives as multifunctional agents for potential therapeutic applications, such as in the treatment of Alzheimer's disease. tandfonline.comnih.gov In this context, the quinoline scaffold acts as a metal-chelating unit to control metal ion dyshomeostasis, while the carbamate moiety is designed to inhibit enzymes like acetylcholinesterase. nih.gov Although this compound itself has not been extensively studied for materials applications, its structure provides a template for designing new functional molecules. The allyl group offers a site for polymerization, allowing for the incorporation of the quinoline-carbamate unit into polymer backbones or as pendant groups, potentially leading to new materials with applications in sensing, catalysis, or biomedical devices.

Precursors for Organic Light-Emitting Diode (OLED) Components (analogous to 8-hydroxyquinoline (B1678124) derivatives)

The field of organic electronics has been significantly impacted by 8-hydroxyquinoline and its derivatives, most notably in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.gov The metal complex Tris(8-hydroxyquinolinato)aluminium (AlQ₃) is a benchmark material in OLED technology, widely used for its excellent thermal stability, high quantum yield, and capabilities as both an electron-transporting and an emissive layer.

This compound serves as a valuable precursor for creating analogous components. The foundational 8-oxyquinoline structure within the molecule provides the necessary framework for chelation with metal ions, such as Al³⁺, Zn²⁺, or others used in OLED materials. nih.govmdpi.com The allylcarbamate group can function as a protecting group for the phenolic oxygen, which can be deprotected in situ during the synthesis of the metal complex, or it can be modified to tune the final properties of the material. The core quinoline system offers the rigid, planar structure and the requisite electronic properties for efficient charge transport and luminescence upon formation of a metal complex. The performance of such materials is critically dependent on factors like thermal stability, electron mobility, and emission wavelength, as exemplified by the well-characterized AlQ₃.

Table 1: Representative Properties of 8-Hydroxyquinoline-Based OLED Materials This table outlines the typical performance characteristics of OLED components derived from the 8-hydroxyquinoline core structure, such as the widely used AlQ₃, which serve as a benchmark for materials developed from precursors like this compound.

| Property | Typical Value / Characteristic | Significance in OLEDs |

| Metal Ion | Al³⁺, Zn²⁺ | Forms stable chelate complex, influences color and efficiency. mdpi.com |

| Emission Color | Green-Yellow | Determined by the energy gap of the metal complex. mdpi.com |

| Luminescence | Strong Electroluminescence | Essential for the light-emitting layer. |

| Thermal Stability | High (Tg > 170 °C for AlQ₃) | Ensures device longevity and stable operation. |

| Charge Transport | Electron-Transporting | Facilitates efficient recombination of electrons and holes. nih.gov |

| Quantum Yield | High | Maximizes the conversion of electricity to light. mdpi.com |

Components in Fluorescent Sensor Design

The inherent fluorescence of the quinoline ring system, combined with its exceptional metal-chelating ability, makes its derivatives prime candidates for the design of fluorescent sensors. scispace.com 8-hydroxyquinoline itself is weakly fluorescent, but upon chelation with metal ions, its fluorescence intensity can be dramatically enhanced due to the formation of a rigid complex structure that limits non-radiative decay pathways. scispace.comnih.gov This "turn-on" fluorescence mechanism is the basis for detecting various environmentally and biologically important metal ions. researchgate.net

This compound contains the essential bidentate chelation site—comprising the pyridine (B92270) nitrogen and the ester oxygen at the 8-position—that is analogous to the active site in 8-hydroxyquinoline. This allows it to act as a ligand that can selectively bind to specific metal ions. The allylcarbamate moiety can be strategically employed to modulate the sensor's selectivity and sensitivity. For instance, the compound could be used directly as a chemosensor, or the allyl group could serve as a reactive handle for grafting the sensor onto other molecules or surfaces. Upon binding with a target metal ion (e.g., Al³⁺, Zn²⁺, Cd²⁺), the compound is expected to exhibit a significant change in its photophysical properties, leading to a measurable fluorescent signal. nih.govnih.govresearchgate.net The detection limit and selectivity are key performance metrics for such sensors.

Table 2: Performance of 8-Hydroxyquinoline-Based Fluorescent Sensors for Metal Ions This table summarizes the typical sensing capabilities of fluorescent chemosensors based on the 8-hydroxyquinoline scaffold, indicating the potential applications for new designs involving this compound.

| Target Ion | Typical Detection Limit (LOD) | Fluorescence Response | Sensing Mechanism |

| Al³⁺ | 10⁻⁶ – 10⁻⁷ M | Strong fluorescence enhancement. nih.govekb.eg | Chelation-Enhanced Fluorescence (CHEF) |

| Zn²⁺ | 10⁻⁷ – 10⁻⁹ M | Significant fluorescence turn-on. nih.govmdpi.com | CHEF, Inhibition of Photoinduced Electron Transfer (PET) |

| Cd²⁺ | ~10⁻⁷ M | Fluorescence enhancement. researchgate.net | Photoinduced Electron Transfer (PET) |

| Cu²⁺ | ~10⁻⁷ M | Fluorescence quenching. nih.gov | Energy or Electron Transfer to Metal Center |

Conclusion and Future Research Directions

Current Achievements and Remaining Challenges in Quinolin-8-yl Allylcarbamate Research

The study of this compound builds upon significant achievements in related areas of chemistry. The 8-aminoquinoline (B160924) scaffold, a close structural analogue, has been extensively developed as a highly effective bidentate directing group for activating otherwise inert C-H bonds in the presence of transition metal catalysts like palladium, rhodium, and cobalt. nih.govresearchgate.netnih.gov This established success provides a strong foundation for exploring the potential of the quinolin-8-yl carbamate (B1207046) system in similar catalytic transformations. Furthermore, synthetic routes to quinoline-O-carbamates are well-documented, typically involving the reaction of 8-hydroxyquinoline (B1678124) with various carbamoyl (B1232498) chlorides, which suggests that this compound can be synthesized reliably. nih.govresearchgate.net Research into the reactivity of the allyl carbamate functional group has also shown its versatility, for instance, participating in transition-metal-mediated cyclization and deprotection reactions. researchgate.netelsevierpure.com

Despite this promising background, significant challenges and knowledge gaps remain. There is a notable lack of research focused specifically on this compound itself. Most studies on quinoline-based directing groups have utilized the more robust amide linkage derived from 8-aminoquinoline. nih.govresearchgate.net Consequently, the specific electronic and steric influences of the oxygen-linked carbamate on the efficacy of the directing group are not well understood. A primary challenge is the cleavage of the directing group after its synthetic purpose is served; while methods exist for the amide-based groups, the development of mild and efficient cleavage protocols for a carbamate-linked quinoline (B57606) remains an area for investigation. researchgate.net The interplay between the directing capability of the quinoline ring and the inherent reactivity of the allyl group within the same molecule is also an unexplored frontier, presenting questions about potential intramolecular reactions or unique reactivity profiles.

Prospective Developments in Synthetic Methodologies and Mechanistic Understanding

Future advancements in the study of this compound are anticipated in both its synthesis and the deep-seated understanding of its chemical behavior.

Mechanistic Understanding: A key area for future research will be the detailed mechanistic elucidation of how the this compound functions in catalytic cycles. This will involve:

Investigating Organometallic Intermediates: In its role as a directing group, the quinoline nitrogen is expected to chelate to a metal center, facilitating the activation of the C-H bond at the C7 position of the quinoline ring. nih.gov Future studies will aim to isolate and characterize the key organometallic intermediates, such as palladacycles or rhodacycles, to confirm the mechanism of C-H activation. rsc.org

Computational Modeling: Density Functional Theory (DFT) calculations will be instrumental in mapping the reaction energy profiles for catalytic processes involving this compound. acs.org Such studies can predict transition states, clarify the role of the carbamate linker in comparison to traditional amides, and help rationalize observed regioselectivity in C-H functionalization reactions.

Exploring Allyl Group Reactivity: The allyl group is not merely a passive component. Mechanistic studies will need to probe its reactivity under various catalytic conditions. It could function as a leaving group in palladium-catalyzed allylic substitution reactions or participate in novel cyclization or rearrangement pathways. researchgate.netrsc.org

Exploration of Novel Applications in Chemical Research

The unique combination of a directing group and a reactive functional handle suggests that this compound could find numerous applications in synthetic and medicinal chemistry.

Advanced Catalysis: The primary projected application is as a directing group for site-selective C-H functionalization. semanticscholar.orgnih.gov This would enable the precise installation of various chemical groups (e.g., aryl, alkyl, or heteroatom groups) at the C7 position of the quinoline core, a notoriously difficult transformation to achieve selectively. The allyl portion of the carbamate could serve as a readily cleavable protecting group or as a synthetic handle for subsequent diversification after the C-H activation step. elsevierpure.com

Scaffold for Medicinal Chemistry: The broader quinoline framework is a privileged scaffold in drug discovery, with derivatives showing a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govbiointerfaceresearch.comresearchgate.net Specifically, quinoline-O-carbamate structures have been investigated as inhibitors of cholinesterase, an enzyme implicated in Alzheimer's disease. nih.govresearchgate.net this compound could serve as a valuable precursor for creating libraries of novel compounds for biological screening. The allyl group provides a convenient point for chemical modification to optimize pharmacological properties. Research on related N-(quinolin-8-yl)benzenesulfonamides has also identified their ability to modulate the NF-κB signaling pathway, suggesting another potential avenue for biological investigation. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | quinolin-8-yl N-prop-2-enylcarbamate | nih.gov |

| CAS Number | 59741-15-0 | nih.gov |

| Molecular Formula | C₁₃H₁₂N₂O₂ | nih.gov |

| Molecular Weight | 228.25 g/mol | nih.gov |

Table 2: Summary of Potential Research Applications

| Application Area | Description | Rationale / Key Concepts |

| Directed C-H Functionalization | Use as a bidentate directing group to catalyze reactions at the C7 position of the quinoline ring. | The quinoline nitrogen acts as a chelating anchor for transition metals (e.g., Pd, Rh), enabling site-selective C-H bond activation. nih.govsemanticscholar.org |

| Medicinal Chemistry Scaffold | Serve as a foundational structure for synthesizing novel compounds for biological screening. | Quinoline-O-carbamates have shown potential as cholinesterase inhibitors, and the quinoline core is a known pharmacophore. nih.govbiointerfaceresearch.com |

| Allylic Functionalization | Utilize the allyl group as a reactive handle for palladium-catalyzed cross-coupling or functionalization reactions. | The allyl moiety is a versatile substrate in transition metal catalysis, allowing for diverse chemical transformations. researchgate.netrsc.org |

| Precursor for Complex Molecules | Employ in cascade or domino reactions where both the directing group and allyl moiety participate in forming complex molecular architectures. | The dual functionality allows for multi-step transformations in a single operation, increasing synthetic efficiency. |

Q & A

Basic: What are the key synthetic routes for preparing quinolin-8-yl allylcarbamate, and how can purity be ensured?

Answer:

The synthesis typically involves coupling 8-aminoquinoline with allylcarbamoyl chloride or via carbamoylation of allyl alcohol intermediates. For example, in a THF-based reaction, 8-aminoquinoline reacts with cyclopropane-1-carboxylic anhydride under basic conditions, followed by acid-base extraction for purification . Critical steps include monitoring reaction completion via TLC and using recrystallization or column chromatography to isolate the product. Purity is validated via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. Contaminants (e.g., unreacted starting materials) are minimized by optimizing stoichiometry and reaction time.

Basic: How can spectroscopic methods distinguish this compound from structurally similar derivatives?

Answer:

¹H NMR is pivotal for identifying the allylcarbamate moiety: the allylic protons (CH₂=CH–CH₂–O) appear as a triplet (δ ~4.5–5.5 ppm), while the quinoline aromatic protons show distinct splitting patterns (δ ~7.5–9.0 ppm) . IR spectroscopy confirms carbamate C=O stretches (~1700 cm⁻¹). Advanced techniques like 2D NMR (e.g., COSY, HSQC) resolve overlapping signals, while X-ray crystallography (if crystalline) provides unambiguous structural confirmation .

Advanced: What experimental strategies improve Z-selectivity in cross-metathesis (CM) reactions involving allylcarbamate groups?

Answer:

Z-selectivity in CM is achieved using ruthenium-based catalysts (e.g., Grubbs-type catalysts) with sterically bulky ligands, which favor syn addition. For instance, Scheme 4 in demonstrates that modifying catalyst loadings (e.g., 5–10 mol%) and reaction temperature (25–40°C) enhances Z:E ratios. Solvent polarity (e.g., dichloromethane vs. toluene) and substrate electronics (electron-withdrawing groups on the allylcarbamate) further influence selectivity. Post-reaction analysis via GC-MS or HPLC quantifies stereoisomer distribution .

Advanced: How do researchers resolve contradictions in fluorescence data for quinolin-8-yl carbamate derivatives in metal sensing?

Answer:

Contradictions in fluorescence quenching/enhancement (e.g., Zn²⁺ vs. Cu²⁺ interference) are addressed by:

- pH optimization : Adjusting buffer conditions (e.g., HEPES at pH 7.4) to stabilize metal-probe complexes.

- Competitive binding assays : Introducing chelators (e.g., EDTA) to confirm specificity.

- Time-resolved fluorescence : Differentiating static vs. dynamic quenching mechanisms.

Systematic reviews (e.g., ’s PRISMA-guided analysis) recommend validating findings across multiple detection platforms (e.g., UV-Vis, fluorimetry) and comparing with structurally analogous probes .

Basic: What are the standard protocols for characterizing thermal stability and decomposition pathways of this compound?

Answer:

Thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min) identifies decomposition onset temperatures. Differential scanning calorimetry (DSC) detects phase transitions (e.g., melting points). Mass spectrometry-coupled pyrolysis (Py-GC/MS) reveals volatile decomposition products (e.g., CO₂, quinoline fragments). For polymeric applications (e.g., cellulose allylcarbamate in ), dynamic mechanical analysis (DMA) assesses thermal resilience under stress .

Advanced: How can computational methods predict the reactivity of this compound in catalytic cycles?

Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in reactions like metathesis or nucleophilic substitutions. Key parameters include:

- Frontier molecular orbitals (HOMO/LUMO) : Predict sites for electrophilic/nucleophilic attacks.

- Natural bond orbital (NBO) analysis : Quantifies hyperconjugation effects in allylcarbamate groups.

Software (Gaussian, ORCA) simulates reaction pathways, validated against experimental kinetics (e.g., Eyring plots from variable-temperature NMR) .

Basic: What safety protocols are critical when handling this compound in lab settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers under nitrogen, away from light and moisture. Toxicity data (e.g., LD₅₀) should be referenced from Safety Data Sheets (SDS) .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Answer:

- Protecting groups : Temporarily block reactive sites (e.g., quinoline nitrogen) with Boc or acetyl groups.

- Low-temperature reactions : Slow down competing pathways (e.g., polymerization of allyl groups).

- Catalyst screening : Palladium vs. copper catalysts for C–H activation, as in ’s Rh(I)-catalyzed coupling.

Side products are characterized via LC-MS and minimized by adjusting reaction stoichiometry or using scavengers (e.g., molecular sieves for water-sensitive steps) .

Basic: How is this compound applied in polymer chemistry, and what analytical methods track its incorporation?

Answer:

It serves as a monomer in thiol-ene “click” reactions (e.g., ’s cellulose allylcarbamate). Incorporation is tracked via:

- FT-IR : Disappearance of thiol (–SH) peaks (~2550 cm⁻¹).

- Gel permeation chromatography (GPC) : Monitors molecular weight shifts.

- ¹H NMR : Quantifies allyl group consumption (δ ~5.0–6.0 ppm). Rheology tests assess crosslinking efficiency in hydrogels .

Advanced: How can researchers design controlled-release systems using this compound-based polymers?

Answer:

- Degradable linkers : Incorporate pH-sensitive (e.g., ester) or redox-active (e.g., disulfide) bonds.

- Microencapsulation : Use emulsion polymerization to trap active agents (e.g., drugs).

- Release kinetics : Monitor via UV-Vis spectroscopy (Beer-Lambert law) or HPLC. ’s work on functionalized polysaccharides provides a template for tuning release profiles via crosslink density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products